2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic derivative featuring a fused thieno[2,3-c]pyridine core substituted with a benzyl group at position 6 and a carboxamido-linked benzothiazole-thiophene moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thieno[2,3-c]pyridine scaffold: Known for diverse biological activities, including antiplatelet effects .
- Benzyl substituent: May improve lipophilicity and membrane permeability .
Crystallographic data for analogous compounds (e.g., ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) confirm the stability of the tetrahydrothienopyridine framework, with hydrogen bonding networks critical for molecular packing .
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S3/c28-24(32)23-17-12-13-31(14-16-6-2-1-3-7-16)15-22(17)36-27(23)30-25(33)20-10-11-21(34-20)26-29-18-8-4-5-9-19(18)35-26/h1-11H,12-15H2,(H2,28,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRDHVMKUNZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C(=O)N)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could impact the bioavailability of the compound.
Result of Action
tuberculosis, suggesting that they may have a significant impact at the molecular and cellular level.
Action Environment
The solubility of thiazole, a parent material for various chemical compounds including this one, in different solvents could suggest that the compound’s action, efficacy, and stability might be influenced by the environment in which it is present.
Biological Activity
The compound 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that combines multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features of this compound allow for diverse interactions within biological systems.
Structural Features
The compound features several key structural elements:
- Benzo[d]thiazole moiety : Known for its pharmacological properties.
- Thiophene ring : Associated with various biological activities.
- Thieno[2,3-c]pyridine core : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several strains, indicating strong antimicrobial potential .
Anticancer Properties
The anticancer activity of this compound has been highlighted in various studies. Research indicates that compounds with similar structures can inhibit cancer cell proliferation across multiple cell lines:
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
For example, a related compound exhibited an IC50 value of 0.004 µM against T-cell proliferation, showcasing potent anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against tumorigenic cell lines while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structural motifs has also been investigated. Some derivatives have shown promising results in inhibiting pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Synthesis and Evaluation
Research into the synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the benzo[d]thiazole ring.
- Introduction of thiophene and thiazole rings through condensation reactions.
- Final modifications to enhance solubility and biological activity.
A detailed study by researchers synthesized derivatives of benzothiazole and evaluated their biological activities, revealing a spectrum of antimicrobial and anticancer effects .
Comparative Analysis
The following table summarizes some key findings regarding related compounds:
| Compound Name | Structural Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Thiazole ring | Antimicrobial | 50 µg/mL |
| Compound B | Benzothiazole | Anticancer | 0.004 µM |
| Compound C | Thiophene-based | Anti-inflammatory | Sub-micromolar |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectroscopic Properties
- IR/NMR Trends :
- The target compound’s carboxamide groups would exhibit strong IR absorption near 1650–1710 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), akin to compound 11b .
- The benzyl group’s aromatic protons (6.5–7.5 ppm in ¹H NMR) and quaternary carbons (~135–140 ppm in ¹³C NMR) align with data for compound (I) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ for the target compound (exact mass ~564 Da) would differ from simpler analogues like 11b (403 Da) due to the extended benzothiazole-thiophene moiety .
Q & A
Q. What are the key steps in synthesizing this compound, and what catalysts/solvents are typically employed?
The synthesis involves multi-step reactions, often starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. A common approach includes:
- Amide bond formation : Reacting thiophene-2-carboxamide derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under nitrogen protection.
- Catalysts : Palladium or copper catalysts are used for coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize yields .
- Purification : Column chromatography or recrystallization ensures purity. Reaction progress is monitored via TLC .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming functional groups like the benzyl and tetrahydrothieno moieties .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature control : Maintaining 80–100°C during amide coupling prevents side reactions .
- Catalyst loading : Reducing palladium catalyst to 2–5 mol% minimizes cost while preserving efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene aids in reflux conditions for cyclization .
- Reaction time : Extended durations (24–48 hours) improve conversion rates but require monitoring to avoid decomposition .
Q. How should researchers address contradictions in spectral data during characterization?
- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the tetrahydrothieno ring .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity by comparing experimental data with crystallographic models (e.g., Acta Crystallographica reports) .
- Reproducibility : Replicate synthesis and characterization under identical conditions to rule out experimental error .
Q. What methodologies are recommended for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to determine IC₅₀ values .
- Derivative synthesis : Modify the benzyl or thiophene substituents to assess how structural changes impact activity (e.g., electron-withdrawing groups on the benzothiazole ring) .
- Computational modeling : Perform molecular docking to predict binding affinities with biological targets like ATP-binding pockets .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like cyclization .
- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare efficacy across derivatives; p < 0.05 indicates significance .
- Principal component analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .
Q. How should stability studies be designed to assess the compound’s shelf life?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
